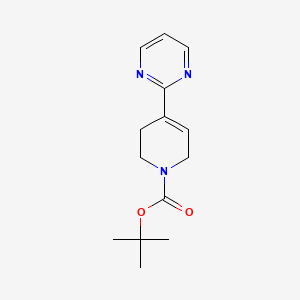
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
概要
説明
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound that features both pyrimidine and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction with suitable reagents.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine or pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
科学的研究の応用
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure with a bromophenyl group instead of a pyrimidine ring.
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid group and a tetrahydropyridine ring.
Uniqueness
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties
特性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
tert-butyl 4-pyrimidin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4-5,7-8H,6,9-10H2,1-3H3 |
InChIキー |
UDXYSITZZMTXMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

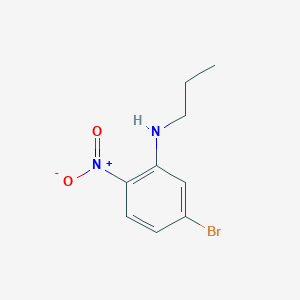

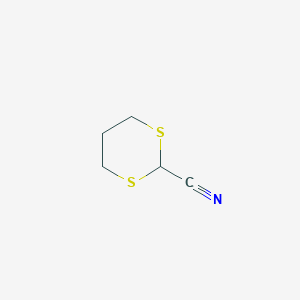


![2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8687149.png)
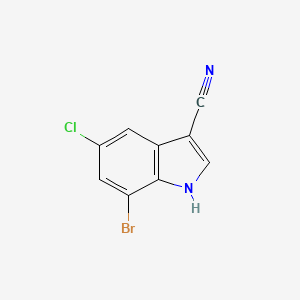
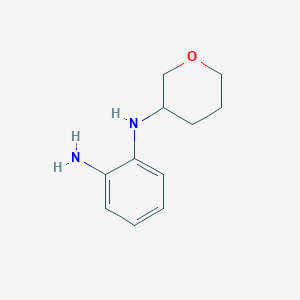
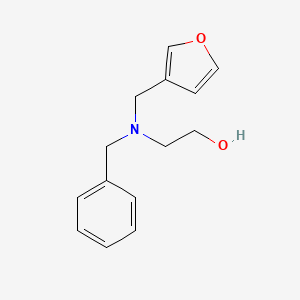
![1H-1,4,7-Triazonine, octahydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8687182.png)
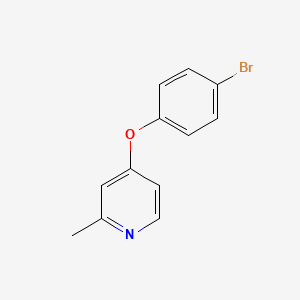


![5-Fluoro-2-methyl-6-nitrobenzo[d]thiazole](/img/structure/B8687221.png)
